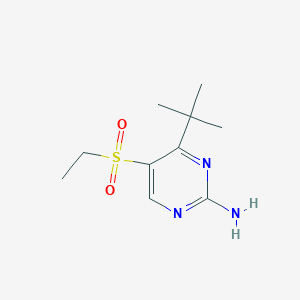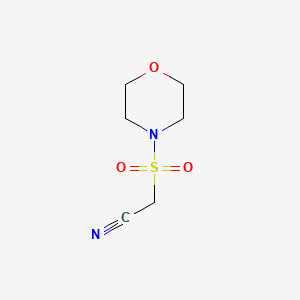
2-(Morpholinosulfonyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinosulfonyl)acetonitrile is a chemical compound with the molecular formula C6H10N2O3S and a molecular weight of 190.22 g/mol . It is a heterocyclic building block commonly used in organic synthesis and pharmaceutical research. The compound features a morpholine ring attached to a sulfonyl group and an acetonitrile moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of morpholine with chlorosulfonyl isocyanate, followed by treatment with sodium cyanide to introduce the nitrile group .
Industrial Production Methods: Industrial production of 2-(Morpholinosulfonyl)acetonitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholinosulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Sulfonic acids and sulfonamides.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Scientific Research Applications
2-(Morpholinosulfonyl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Morpholinosulfonyl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile and sulfonyl groups. These functional groups can interact with molecular targets such as enzymes and receptors, leading to the formation of covalent bonds or reversible interactions. The compound’s reactivity allows it to modulate biological pathways and exert its effects in different applications .
Comparison with Similar Compounds
2-(Morpholinosulfonyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
2-(Morpholinosulfonyl)acetone: Contains an acetone group instead of acetonitrile.
2-(Morpholinosulfonyl)acetic acid: Features an acetic acid group instead of acetonitrile.
Uniqueness: 2-(Morpholinosulfonyl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C6H10N2O3S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-morpholin-4-ylsulfonylacetonitrile |
InChI |
InChI=1S/C6H10N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h2-6H2 |
InChI Key |
PCROFNPJALIVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


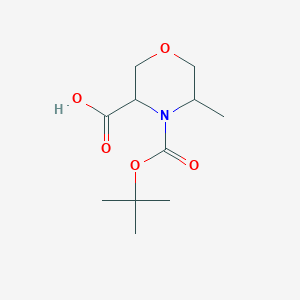

![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)


![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11777084.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777088.png)



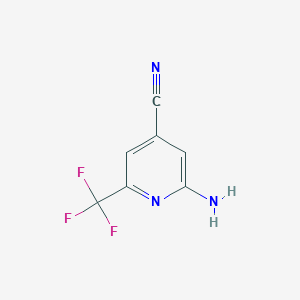
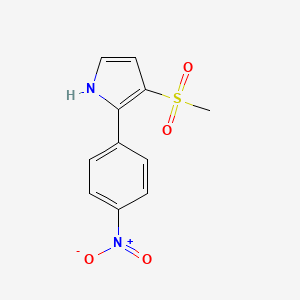
![2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B11777119.png)
